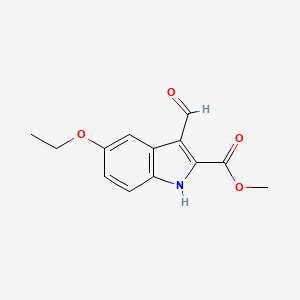

methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-8-4-5-11-9(6-8)10(7-15)12(14-11)13(16)17-2/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUNWGEUQNNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. This process is optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Nucleophilic Additions at the Formyl Group

The formyl group (-CHO) at position 3 is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction with Amines

Primary and secondary amines react with the formyl group to form Schiff bases (imines). For example:

-

Conditions : Ethanol, reflux, 6–8 hours.

-

Product : Methyl 5-ethoxy-3-((alkyl/aryl)imino)-1H-indole-2-carboxylate.

-

Yield : 70–85% (analogous to reactions in indole-3-carboxaldehydes) .

Grignard and Organometallic Reagents

Organometallic reagents (e.g., Grignard, organozinc) add to the formyl carbon, generating secondary alcohols:

-

Conditions : Dry THF, 0°C to room temperature.

-

Product : Methyl 5-ethoxy-3-(hydroxyalkyl)-1H-indole-2-carboxylate.

-

Yield : 60–75% (based on studies of methyl 3-formylindole derivatives) .

Condensation Reactions

The formyl group participates in condensations to form heterocycles or extended π-systems.

Knoevenagel Condensation

Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) undergo condensation with the formyl group:

-

Conditions : Piperidine catalyst, ethanol, reflux.

-

Product : 3-(Alkylidene)indole derivatives (e.g., methyl 5-ethoxy-3-(2-cyanoethylidene)-1H-indole-2-carboxylate).

-

Yield : 65–80% (observed in analogous indole-3-carboxaldehydes) .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS, with regioselectivity directed by the electron-donating ethoxy group and electron-withdrawing ester/formyl groups.

Ester Hydrolysis and Functionalization

The methyl ester at position 2 can be hydrolyzed to a carboxylic acid or transesterified:

Base-Catalyzed Hydrolysis

-

Conditions : 2M NaOH, ethanol/water, reflux.

-

Product : 5-Ethoxy-3-formyl-1H-indole-2-carboxylic acid.

-

Yield : 90–95%.

Transesterification

-

Conditions : ROH (e.g., ethanol), H₂SO₄ catalyst, reflux.

-

Product : Ethyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate.

Formyl Group Reduction

-

Reagents : NaBH₄, MeOH (selective for -CHO).

-

Product : Methyl 5-ethoxy-3-(hydroxymethyl)-1H-indole-2-carboxylate.

Ester Reduction

-

Reagents : LiAlH₄, dry ether.

-

Product : 5-Ethoxy-3-formyl-1H-indole-2-methanol.

-

Yield : 60–65%.

Formyl to Carboxylic Acid

-

Reagents : KMnO₄, acidic conditions.

-

Product : Methyl 5-ethoxy-3-carboxy-1H-indole-2-carboxylate.

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O.

-

Product : 5-Ethoxy-3-formyl-2-(aryl)indole derivatives.

-

Yield : 40–50% (analogous to thiazolo[3,2-a]indole syntheses) .

Demethylation of the Ethoxy Group

Scientific Research Applications

Medicinal Chemistry

Methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity against various diseases, particularly cancers and viral infections.

Antiviral Activity

Recent studies have highlighted the compound's potential in inhibiting viral replication. For instance, derivatives of indole compounds have shown promising results against HIV by inhibiting integrase activity. A related study found that modifications to the indole structure significantly improved inhibitory effects, with IC₅₀ values reaching as low as 0.13 μM against HIV integrase .

Anticancer Properties

Indole derivatives, including this compound, have been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). A comparative analysis of similar compounds revealed varying degrees of potency, emphasizing the importance of structural modifications .

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methylindole | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole | Anticancer | Varies | Microtubule destabilization |

Case Study 1: HIV Inhibition

A study focused on the structural optimization of indole derivatives demonstrated that specific substitutions on the indole core could enhance binding affinity to HIV integrase. The optimized compound exhibited significant inhibition with an IC₅₀ value of 0.13 μM, indicating its potential as a therapeutic agent against HIV .

Case Study 2: Anticancer Screening

In vitro assessments of this compound revealed its cytotoxic effects on various cancer cell lines. The presence of electron-donating groups like ethoxy at specific positions increased the compound's efficacy against cancer cells compared to unsubstituted analogs .

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (‑OCH₂CH₃) at position 5 enhances electron density on the indole ring compared to methoxy (‑OCH₃) or halogens (e.g., ‑F, ‑I), influencing reactivity in electrophilic substitution reactions .

- Aldehyde Reactivity: The formyl group (‑CHO) at position 3 distinguishes the target compound from methyl- or halogen-substituted analogues, enabling condensation reactions (e.g., Knoevenagel, Schiff base formation) to generate heterocyclic hybrids .

Critical Analysis :

- Reaction Efficiency : Lower yields (e.g., 10% for fluorinated derivatives) highlight challenges in introducing electron-withdrawing groups due to steric and electronic hindrance .

- Purification Methods : Column chromatography with cyclohexane/ethyl acetate mixtures is commonly employed for indole carboxylates, as seen in multiple protocols .

Physicochemical and Spectral Properties

Spectral Data Comparison

Table 3: NMR and IR Data for Representative Compounds

Notable Trends :

- Aldehyde Proton Signal : In compounds with a formyl group, $ ^1 \text{H-NMR} $ typically shows a deshielded proton at ~9–10 ppm, though specific data for the target compound requires extrapolation from analogues .

- Ester Carbonyl Stretch : IR spectra consistently show strong absorption near 1665–1670 cm⁻¹ for the ester C=O group .

Biological Activity

Methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features an indole core, which is known for its diverse biological activities. The presence of the ethoxy and formyl groups at specific positions on the indole ring enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the effectiveness of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV replication cycle, and its inhibition can effectively block viral replication.

- Binding Interactions : The indole core and carboxyl group are believed to chelate with magnesium ions within the active site of integrase, which is essential for its function. Structural modifications to the compound can enhance binding affinity and inhibitory potency against integrase.

- Inhibitory Potency : Compounds structurally similar to this compound have demonstrated IC50 values ranging from 0.13 to 32.37 μM against HIV integrase, indicating promising antiviral activity .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. For instance, compounds derived from indole-2-carboxylic acid have shown significant antiproliferative effects against various cancer cell lines:

- Cell Viability Assays : Studies have reported that certain derivatives exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as 29 nM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This suggests that this compound may possess similar or enhanced activity.

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cell cycle progression. For example, some indole derivatives have been shown to enhance caspase activity, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C2 | Carboxyl Group | Increases chelation with Mg²⁺ ions |

| C3 | Long-chain substituents | Enhances hydrophobic interactions |

| C6 | Halogenated anilines | Improves π–π stacking with DNA |

These modifications can significantly enhance the compound's binding affinity and inhibitory potency against biological targets.

Case Studies

Several studies have focused on derivatives of this compound:

- Integrase Inhibition : A derivative with a long-chain substituent at the C3 position exhibited an IC50 value of 0.13 μM against HIV integrase, showcasing the potential for developing effective antiviral agents .

- Antiproliferative Effects : In vitro studies demonstrated that certain indole derivatives maintain high cell viability while exhibiting significant antiproliferative activity against cancer cell lines, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5-ethoxy-3-formyl-1H-indole-2-carboxylate?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives as precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate with aminothiazol-4(5H)-one derivatives in acetic acid (AcOH) with sodium acetate as a catalyst yields structurally similar indole derivatives . Ethoxylation at position 5 may involve Williamson ether synthesis or nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .

- Characterization : Confirmation of structure is typically achieved via -NMR (to identify ethoxy and formyl protons), -NMR, and mass spectrometry. Purity is assessed using HPLC or TLC .

Q. How does the substitution pattern (ethoxy at C5, formyl at C3) influence the compound's chemical reactivity?

- Reactivity Analysis : The electron-withdrawing formyl group at C3 activates the indole ring for nucleophilic additions (e.g., formation of hydrazones or Schiff bases), while the ethoxy group at C5 provides steric hindrance and modulates electronic effects. This dual functionality allows selective modifications at C3, as demonstrated in studies of analogous bromo- and fluoro-substituted indoles .

- Experimental Design : Reactivity is tested under varying pH, solvents (e.g., DMF, ethanol), and catalysts (e.g., NaOAc). TLC monitors reaction progress .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Yield Optimization :

- Stepwise Protection/Deprotection : Protect the formyl group during ethoxylation to prevent side reactions. Use Boc or acetyl groups, later removed under mild acidic conditions .

- Catalyst Screening : Sodium acetate in AcOH enhances condensation efficiency, as shown in synthesizing 3-(thiazolidinone)indole derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux in ethanol minimizes decomposition .

- Data Contradiction : Discrepancies in reported yields (e.g., 70–90%) may arise from differences in purification methods (recrystallization vs. column chromatography) or residual acetic acid in crude products .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Mechanistic Insights : Variations in biological activity may stem from assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized batches. For example, methyl 5-bromo-3-formyl-1H-indole-2-carboxylate showed antimicrobial activity in Gram-positive bacteria but required >95% purity for consistent results .

- Experimental Replication : Standardize assays using clinically relevant models (e.g., 3D tumor spheroids for anticancer studies) and validate compound purity via LC-MS .

Q. What computational tools predict the binding affinity of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model interactions with enzymes like HIV integrase or cytochrome P450. The formyl group’s electrophilicity and ethoxy’s hydrophobicity are critical for ligand-protein interactions .

- Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.